molecular formula C12H8Cl2N4O B11838735 4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11838735
M. Wt: 295.12 g/mol
InChI Key: IYPMQXBLTFKDLC-UHFFFAOYSA-N
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Description

Infrared Spectroscopy

Key IR absorptions include:

  • C–Cl Stretching : 750–550 cm⁻¹ (aromatic C–Cl) and 680–600 cm⁻¹ (aliphatic C–Cl).
  • Methoxy C–O : 1250–1150 cm⁻¹.
  • Pyrazole/Pyrimidine Ring Vibrations : 1600–1450 cm⁻¹ (C=N/C=C).

Nuclear Magnetic Resonance Spectroscopy

  • ¹H NMR (600 MHz, CDCl₃):

    • Pyrimidine H-5: δ 8.46 ppm (singlet).
    • Methoxy (-OCH₃): δ 3.89 ppm (singlet).
    • Aromatic protons: δ 7.02–7.17 ppm (multiplet, 3-chloro-4-methoxyphenyl).
  • ¹³C NMR :

    • Pyrimidine C-4: δ 152.1 ppm (C–Cl).
    • Methoxy carbon: δ 56.3 ppm.
    • Phenyl carbons: δ 112–155 ppm (aromatic region).

Mass Spectrometry

  • Molecular Ion : m/z 313.01 [M]⁺ (calculated for C₁₂H₈Cl₂N₄O).
  • Fragmentation pathways:
    • Loss of Cl⁻ (m/z 277.05).
    • Cleavage of the methoxy group (m/z 268.98).

Electronic Structure and Quantum Chemical Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the compound’s electronic profile:

Parameter Value
HOMO Energy (eV) -6.12
LUMO Energy (eV) -2.34
Band Gap (eV) 3.78
Dipole Moment (Debye) 4.56

The HOMO localizes on the pyrimidine ring and chlorine atoms, while the LUMO resides on the pyrazole moiety, indicating nucleophilic reactivity at the pyrimidine site. Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the methoxy oxygen’s lone pairs and the adjacent aromatic π-system, stabilizing the structure by ~25 kcal/mol.

Molecular electrostatic potential maps show regions of high electron density near the chloro substituents (-0.32 e) and methoxy oxygen (-0.41 e), suggesting sites for electrophilic attack. These features align with observed reactivity in pleuromutilin derivatives, where chloro-pyrazolo[3,4-d]pyrimidines undergo nucleophilic substitution at position 4.

Properties

Molecular Formula

C12H8Cl2N4O

Molecular Weight

295.12 g/mol

IUPAC Name

4-chloro-1-(3-chloro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H8Cl2N4O/c1-19-10-3-2-7(4-9(10)13)18-12-8(5-17-18)11(14)15-6-16-12/h2-6H,1H3

InChI Key

IYPMQXBLTFKDLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloro-4-methoxybenzaldehyde with hydrazine hydrate can form the corresponding hydrazone, which can then undergo cyclization with suitable reagents to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its antitumor and anti-inflammatory properties. Research indicates that it may inhibit specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent.

Case Study Example :
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant inhibitory effects on cancer cell lines. The structure-activity relationship (SAR) analysis highlighted that modifications at the phenyl ring could enhance anticancer activity.

CompoundActivityIC50 (nM)
Compound ASrc Inhibition150
Compound BTumor Volume Reduction>60%

Biological Research

In biological research, this compound is utilized as a tool to investigate various molecular pathways. It serves as a lead compound for synthesizing derivatives that can target specific enzymes or receptors involved in disease processes.

Mechanism of Action :
The compound interacts with protein kinases, modulating their activity and influencing cellular signaling pathways. This makes it valuable for studying the molecular mechanisms underlying diseases such as cancer and inflammation.

Synthetic Chemistry

The synthesis of 4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves several steps starting from readily available precursors. The synthetic routes often include nucleophilic substitutions and cyclization reactions.

Synthetic Route Example :
A common method involves the reaction of 3-chloro-4-methoxyphenyl hydrazine with appropriate pyrimidine derivatives under acidic conditions to yield the target compound.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, synthesis routes, and biological activities:

Compound Name Substituents (Position) Synthesis Method Biological Activity/Applications Key References
Target Compound : 4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1: 3-Cl-4-OMePh; 4: Cl Likely Vilsmeier-Haack reaction (POCl₃/DMF) or nucleophilic substitution Potential kinase inhibitor (EGFR/Src), anticancer applications (theoretical)
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine 1: 4-FPh; 3: Me; 4: Cl Vilsmeier-Haack reaction (POCl₃/DMF, reflux) Anticancer activity (tested against EGFR/ErbB2 receptors)
4-Chloro-1-(tetrahydro-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine 1: Tetrahydropyranyl; 4: Cl Microwave-assisted substitution Intermediate for NR2B-selective NMDA receptor antagonists
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine 1: 4-ClPh; 4: Cl Commercial synthesis (exact method unspecified) Anticancer research; molecular weight: 265.10 g/mol
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1: Me; 4: Cl; 6: CH₂Cl Two-step synthesis from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate Versatile intermediate for disubstituted derivatives; antibacterial/antiproliferative potential
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine 1: Et; 4: Cl; 6: CF₃ Substitution with trifluoromethyl reagents Kinase inhibition (structural studies)
4-Chloro-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine 1: CH₂CH(Cl)Ph; 4: Cl Vilsmeier-Haack reaction followed by alkylation Antibacterial activity (tested against S. aureus)

Key Observations:

Substituent Effects on Bioactivity: Aryl Groups: The 3-chloro-4-methoxyphenyl group in the target compound may enhance lipophilicity and target binding compared to simpler aryl groups (e.g., 4-fluorophenyl in or 4-chlorophenyl in ). The methoxy group could improve solubility and metabolic stability . Chlorine Reactivity: The chlorine at position 4 enables facile substitution, as seen in derivatives like 4-(morpholinoethyl)thio analogs or phenethylamine derivatives , which show improved kinase inhibition.

Synthetic Efficiency: Vilsmeier-Haack reactions (POCl₃/DMF) are widely used for chlorination at position 4, with yields ranging from 75% (e.g., compound 141a in ) to 82% (thieno-pyrimidine hybrids in ). Microwave-assisted synthesis (e.g., ) reduces reaction times but requires specialized equipment.

Biological Performance :

  • Anticancer Activity : Derivatives with bulky substituents (e.g., 2-hydroxy-2-phenylethyl in ) exhibit dual kinase inhibition (EGFR/Src), while trifluoromethyl groups () enhance metabolic stability.
  • Antibacterial Activity : Thioether-linked derivatives (e.g., isopropylthio in ) show specificity against Gram-positive bacteria, likely due to membrane permeability effects.

Biological Activity

4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its mechanisms, efficacy against cancer cell lines, and structural characteristics that enhance its pharmacological profile.

Chemical Structure and Properties

The compound is characterized by a pyrazolo ring fused with a pyrimidine moiety, featuring two chlorine substituents and a methoxy group. Its molecular formula is C12H8Cl2N4OC_{12}H_{8}Cl_{2}N_{4}O with a molecular weight of approximately 295.12 g/mol. The presence of halogen atoms and the methoxy group significantly influence its reactivity and biological properties, particularly in the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Research indicates that 4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism involves:

  • Induction of Apoptosis : It triggers programmed cell death in cancer cells.
  • Inhibition of Cell Migration : The compound reduces the ability of cancer cells to migrate, thereby potentially limiting metastasis.
  • CDK Inhibition : It selectively inhibits CDK activity, which is vital for controlling the cell cycle .

Cytotoxicity Studies

In vitro studies have demonstrated promising results regarding the cytotoxic effects of this compound. The following table summarizes key findings from various studies:

Cell LineIC50 (nM)Mechanism
MCF-745Apoptosis induction
HCT-11697Inhibition of migration
A549 (lung cancer)75CDK inhibition

These values indicate that the compound exhibits potent activity at low concentrations, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine class. For instance:

  • Xia et al. reported that derivatives with similar structures showed significant antitumor activity with IC50 values ranging from 49.85 µM to lower than 0.95 nM against various cell lines .
  • Fan et al. synthesized derivatives that induced autophagy without apoptosis in A549 cells, showcasing alternative mechanisms of action for pyrazolo compounds .

Molecular Docking Studies

Molecular docking simulations have been employed to investigate the binding affinity of 4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine to CDK2 active sites. These studies reveal that the compound forms critical hydrogen bonds with amino acids in the enzyme's active site, which is essential for its inhibitory action against cancer proliferation.

Q & A

Q. Critical Reaction Parameters :

ParameterImpact on YieldExample Conditions
SolventPolar aprotic solvents (e.g., dry acetonitrile) enhance reactivityDry acetonitrile reflux
TemperatureElevated temperatures (80–110°C) improve reaction kinetics110°C for 16 hours
CatalystAcidic or basic catalysts (e.g., p-toluenesulfonic acid) optimize substitutionp-TSA in dichloromethane

How is the structural elucidation of this compound performed using spectroscopic methods?

Classification: Basic
Answer:
Structural characterization relies on:

  • 1H/13C NMR : Identifies substituent positions (e.g., methoxy and chloro groups). For example, aromatic protons resonate at δ 7.2–8.1 ppm, while methoxy groups appear at δ 3.8–4.0 ppm .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at 1680–1700 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation and regiochemistry (e.g., pyrazolo-pyrimidine core planarity) .

What strategies address contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?

Classification: Advanced
Answer:
Discrepancies in biological data (e.g., IC₅₀ variability) arise from:

  • Assay Conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting solubility).
  • Structural Variability : Minor substituent changes (e.g., chloro vs. methoxy groups) drastically alter target binding .
    Methodological Solutions :
  • Standardized Protocols : Use validated assays (e.g., ATP-competitive kinase inhibition assays).
  • SAR Studies : Systematically compare analogs to isolate substituent effects .

How can computational modeling optimize this compound’s kinase inhibitory activity?

Classification: Advanced
Answer:

  • Docking Studies : Predict binding modes to kinases (e.g., EGFR or VEGFR2) using software like AutoDock or Schrödinger.
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns trajectories) .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity .

Q. Example Optimization Strategy :

ModificationPredicted ImpactReference
Methoxy → trifluoromethylEnhanced lipophilicity and target affinity
Chloro → amino groupImproved solubility and kinase selectivity

What challenges arise in achieving regioselective substitution during synthesis?

Classification: Advanced
Answer:
Regioselectivity is influenced by:

  • Steric Effects : Bulky substituents (e.g., 3-chloro-4-methoxyphenyl) direct reactions to less hindered positions .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) activate specific pyrimidine nitrogens for substitution .
    Solutions :
  • Protecting Groups : Temporarily block reactive sites (e.g., THP protection of pyrazole nitrogen) .
  • Catalytic Control : Use Pd-catalyzed cross-coupling for precise C–N bond formation .

What safety protocols are critical when handling this compound?

Classification: Basic
Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Storage Conditions :

ConditionRequirementRationale
Temperature-20°C (long-term)Prevents decomposition
LightAmber glass vialsAvoids photodegradation

How do solvent systems influence crystallization and purity?

Classification: Advanced
Answer:

  • Solvent Polarity : High-polarity solvents (e.g., ethanol) yield smaller crystals with higher purity.
  • Gradient Crystallization : Stepwise addition of anti-solvents (e.g., hexane to acetonitrile) improves crystal uniformity .

Q. Recrystallization Data :

Solvent SystemPurity (%)Crystal Morphology
Acetonitrile/water (9:1)>98Needle-like
Dichloromethane/hexane95Plate-like

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